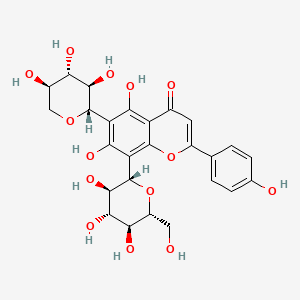

![molecular formula C23H32N2O4 B3028930 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine CAS No. 401518-12-5](/img/structure/B3028930.png)

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine

Vue d'ensemble

Description

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds with the N-Boc-piperidinyl moiety has been a subject of interest in recent research. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed, utilizing β-keto esters derived from piperidine carboxylic acids, which were then treated with N,N-dimethylformamide dimethyl acetal to produce the target compounds . Similarly, N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization, achieving a yield of 48% .

Molecular Structure Analysis

The molecular structure and characterization of these compounds are crucial for understanding their properties and potential applications. The novel heterocyclic compounds mentioned above were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . In another study, the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were extensively analyzed using various spectroscopic techniques and theoretical calculations, including Density Functional Theory (DFT) .

Chemical Reactions Analysis

The reactivity of N-Boc-piperidinyl derivatives in various chemical reactions has been explored. For example, reactions of N-Boc-piperidin-4-one with aromatic aldehydes produced nitrogen-containing 1,5-diketones, which underwent intramolecular aldol cyclization to form aza derivatives of tricyclic systems . Additionally, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine led to the formation of a novel pyridine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The study of 1-Benzyl-4-(N-Boc-amino)piperidine provided insights into its conformational preferences, HOMO-LUMO bandgap energy, and reactive sites through molecular electrostatic potential and Fukui function analysis . Furthermore, the influence of A1,3 strain on the stereochemical outcome of acid-mediated amido cyclization was investigated in the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines, highlighting the importance of molecular strain in determining the properties of the synthesized compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

Palladium-Catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : This research by Millet and Baudoin (2015) highlights the synthesis of 3-arylpiperidines, including N-Boc-piperidines, via palladium-catalyzed migrative Negishi coupling. This method is noted for its good to excellent selectivity and yields, demonstrating the potential of N-Boc-piperidines in pharmaceutical research (Millet & Baudoin, 2015).

Synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] : In this study, Wang Qian-y (2015) discusses the synthesis of a novel compound using 1-Boc-piperidine-2-carboxylic acid methyl ester. The compound was characterized using various spectroscopic techniques, and a yield of 48% was obtained. This showcases the flexibility of N-Boc-piperidine derivatives in creating novel chemical entities (Wang Qian-y, 2015).

Therapeutic Research

- 1-Boc-Piperidine-4-Carboxaldehyde in Binge-Eating and Anxiety : Guzmán-Rodríguez et al. (2021) studied the effects of 1-Boc-piperidine-4-carboxaldehyde on binge-eating behavior and anxiety in rats. The study found that 1-Boc-piperidine decreased calorie intake in a binge-eating protocol and exerted an anxiolytic effect, though the mechanism of action remains to be characterized (Guzmán-Rodríguez et al., 2021).

Chemical Functionalization and Application

- Functionalization of Piperidine Derivatives : Liu et al. (2019) explored the Rhodium-catalyzed C−H insertions and cyclopropanations of donor/acceptor carbenes for the synthesis of methylphenidate analogues. The study demonstrates the potential of N-Boc-piperidine derivatives in synthesizing positionally diverse analogues of psychoactive compounds (Liu et al., 2019).

Propriétés

IUPAC Name |

tert-butyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4/c1-22(2,3)29-21(26)25-13-11-23(16-24,12-14-25)17-9-10-19(27-4)20(15-17)28-18-7-5-6-8-18/h9-10,15,18H,5-8,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPROUWETCXMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678166 | |

| Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine | |

CAS RN |

401518-12-5 | |

| Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)